Formaldehyde cresol

Phenolic resin Regulatory compliance Free formaldehyde

Formaldehyde cresol (CAS 25053-96-7) is an o-cresol–formaldehyde condensation polymer belonging to the novolac phenolic resin class, formally designated as formaldehyde, polymer with 2-methylphenol. Unlike unsubstituted phenol–formaldehyde resins, the ortho-methyl substituent on the cresol aromatic ring introduces steric and electronic modifications that translate into measurably different thermal degradation profiles, dipole-moment configurations, melt processability, and residual free-monomer burdens.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 25053-96-7
Cat. No. B1214896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde cresol
CAS25053-96-7
Synonymstricresolformalin
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1O.C=O
InChIInChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2
InChIKeyVOOLKNUJNPZAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formaldehyde Cresol (CAS 25053-96-7) Procurement Guide: o-Cresol–Formaldehyde Novolac Resin for High-Performance Coatings, Electronics, and Flame-Retardant Formulations


Formaldehyde cresol (CAS 25053-96-7) is an o-cresol–formaldehyde condensation polymer belonging to the novolac phenolic resin class, formally designated as formaldehyde, polymer with 2-methylphenol [1]. Unlike unsubstituted phenol–formaldehyde resins, the ortho-methyl substituent on the cresol aromatic ring introduces steric and electronic modifications that translate into measurably different thermal degradation profiles, dipole-moment configurations, melt processability, and residual free-monomer burdens [2][3]. These differences are quantifiable and carry direct consequences for regulatory compliance (EU formaldehyde limits), high-temperature char stability, and solvent-borne coating formulation latitude.

Why Phenol–Formaldehyde Resins Cannot Simply Replace Formaldehyde Cresol in Regulated Coatings, High-Char Applications, and Epoxy Network Formulations


Generic substitution of formaldehyde cresol (o-cresol novolac) with a standard phenol–formaldehyde (PF) resin is invalidated by at least three independent, measurable divergence points. First, EU CLP regulation classifies formaldehyde as a Category 1B carcinogen and Category 2 mutagen; resins containing ≥0.1 wt% free formaldehyde cannot be legally marketed, yet many conventional PF resins exceed this threshold while optimized o-cresol–furfural–formaldehyde systems have been demonstrated to deliver free formaldehyde <0.1 wt% and free o-cresol <1 wt% [1]. Second, the ortho-methyl group in o-cresol repeat units sterically retards the phenol–epoxy reaction rate, yielding a wider melt-processing window than phenol–novolac/epoxy mixtures—a critical factor in composite manufacturing [2]. Third, dipole-moment measurements confirm that o-cresol–formaldehyde chains adopt a different configurational order compared to phenol–formaldehyde chains, which affects dielectric properties and solvent compatibility in ways that cannot be replicated by merely adjusting PF cross-link density [3].

Formaldehyde Cresol (CAS 25053-96-7) Quantitative Differentiation Evidence: Head-to-Head Data vs. Phenol–Formaldehyde and Isomeric Cresol Resins


Free Formaldehyde Content Below the EU Regulatory Threshold: <0.1 wt% Achieved in o-Cresol–Furfural–Formaldehyde Resole Resins

The o-cresol–furfural–formaldehyde resole resin synthesized and characterized by Chmielarz et al. (2024) achieved a residual free formaldehyde content <0.1 wt%, free o-cresol <1 wt%, and free furfural <0.1 wt% after process optimization [1]. This is directly benchmarked against the EU CLP regulatory threshold: formaldehyde condensation resins containing ≥0.1 wt% free formaldehyde are classified as carcinogenic Category 1B and mutagenic Category 2 and cannot be commercially marketed in the EU [1]. Traditional phenol–formaldehyde resole resins routinely contain 1–3 wt% free formaldehyde in their crude synthesis state, as documented in the same study, placing them above the regulatory cutoff without post-synthesis stripping or scavenging steps [1]. A commercial o-cresol/formaldehyde novolak resin (ALNOVOL® PN 650/60B) independently confirms achievement of <0.1% free formaldehyde and very low free monomer content in a marketed product, demonstrating industrial feasibility .

Phenolic resin Regulatory compliance Free formaldehyde

Thermal Degradation Divergence: Cresol–Formaldehyde vs. Phenol–Formaldehyde Char Residue Stability Above 500°C

Costa et al. (1997) conducted a direct comparative thermogravimetric study in nitrogen atmosphere of phenol–formaldehyde, m-cresol–formaldehyde, and p-cresol–formaldehyde novolac resins with systematically varied cross-link densities [1]. The study reports that in nitrogen, the more cross-linked novolacs (including cresol-based systems) exhibit lower stability up to approximately 300°C compared to their less cross-linked phenol counterparts, but beyond 500°C their carbonaceous residue is measurably more stable [1]. In air, the thermal oxidation behavior diverges further: more cross-linked resins undergo oxidation at temperatures approximately 50°C lower than less cross-linked analogs [1]. This thermal crossover phenomenon—lower early-stage stability but superior high-temperature char retention—is a structural consequence of the methyl-substituted aromatic ring in cresol resins and cannot be replicated by simply altering the formaldehyde-to-phenol ratio in PF resins.

Thermal stability Char yield Novolac resin

Dipole-Moment Ratio and Chain Configuration: p-Cresol–Formaldehyde 2.47 vs. Phenol–Formaldehyde 1.40 at DP=4

Tobiason et al. (1978) measured dipole moments and their temperature coefficients in p-dioxane for fractionated phenol–formaldehyde, o-cresol–formaldehyde, and p-cresol–formaldehyde novolac polymers across a molecular weight range of 200 to 6100 g/mol [1]. At a degree of polymerization (DP) of 4, the p-cresol–formaldehyde dipole-moment ratio ⟨μ²⟩/xm² is 2.47, whereas the phenol–formaldehyde dipole-moment ratio is 1.40; o-cresol–formaldehyde yields an intermediate value [1]. Furthermore, the dipole-moment temperature coefficients are positive for p-cresol chains and negative for phenol–formaldehyde chains, indicating that the hydroxyl groups along the p-cresol polymer backbone are highly ordered, with aromatic rings positioned closer to the sterically hindered planar conformation than in phenol–formaldehyde [1]. The o-cresol system exhibits intermediate ordering behavior [1].

Dielectric properties Polymer configuration Dipole moment

Extended Melt-Processing Window: Cresol Novolac/Epoxy vs. Phenolic Novolac/Epoxy Mixtures

Rheological measurements by Lin-Gibson and Riffle (2001–2002) established that cresol novolac/epoxy mixtures exhibit an increased melt-processing window compared to phenolic novolac/epoxy mixtures [1][2]. The mechanistic origin is the ortho-methyl group adjacent to the phenolic hydroxyl on cresol repeat units, which sterically reduces the reaction rate between the phenol group and the epoxy functionality [1]. This delayed cure onset provides a longer time at processing temperature (~140°C) before the viscosity rises beyond workable limits, enabling void-free composite fabrication. The same study prepared void-free phenolic networks based on a 2000 g/mol ortho-cresol novolac resin and demonstrated that networks comprising 60 or 70 wt% cresol novolac delivered improved fracture toughness, high glass transition temperatures, low water uptake, and good flame retardance simultaneously [2].

Composite manufacturing Processing window Epoxy cure kinetics

Solubility and Flexibility Advantage: o-Cresol–Furfural–Formaldehyde vs. Phenol–Formaldehyde Resins in Coating Formulations

The 2024 comparative study by Chmielarz et al. explicitly states that o-cresol–furfural–formaldehyde resins, compared with phenol–formaldehyde resins, have better solubility characteristics and, after curing, yield products with less brittleness, which favors their use in the paint industry and for impregnating paper or fabrics for laminating [1]. The unmodified o-cresol–furfural–formaldehyde resin exhibited a glass transition temperature of 207°C (DSC) and a molecular weight of 1245 g/mol, placing it in the oligomeric range suitable for solvent-borne coating applications [1]. Etherification with n-butanol or 2-ethylhexanol further reduced viscosity and imparted greater flexibility, as confirmed by DSC analysis, while retaining a protective coating with good adherence to metal substrates and an excellent balance of flexibility and hardness [1]. An early patent on cresolic varnish compositions (pre-1970) independently corroborates that cresol–formaldehyde resin is soluble in all proportions in varnish oils and solvents such as linseed oil, China wood oil, benzol, and turpentine [2].

Coating resin Solubility Flexibility

Flame-Retardant Epoxy Performance: o-Cresol Novolac Epoxy Resins Cured with Phosphorus-Containing Aralkyl Novolac Achieve Tg 159–177°C and LOI 26–32.5

A study on o-cresol formaldehyde novolac epoxy (CNE) cured with a novel phosphorus-containing aralkyl novolac (Ar-DOPO-N) reported glass-transition temperatures of 159–177°C, thermal decomposition stability exceeding 320°C, and limiting oxygen index (LOI) values of 26–32.5 [1]. When a melamine-modified phenol formaldehyde novolac was substituted for the phenol formaldehyde novolac in the curing composition, Tg further increased to 160–186°C and LOI to 28–33.5 [1]. In a separate study, o-cresol novolac epoxy resin modified with DOPO and cured with phenol formaldehyde novolac (PN) achieved UL94 V-0 rating (LOI 31%) at 2.4% phosphorus content, and UL94 V-1 (LOI 27%) at 1.5% phosphorus content [2]. These LOI values are substantially higher than unmodified bisphenol-A epoxy systems (typical LOI ~19–21) and are competitive with tetrabromobisphenol-A-based flame-retardant epoxies, but achieved via halogen-free chemistry, offering an environmental compliance advantage [2].

Flame retardancy Epoxy resin Limiting oxygen index

Formaldehyde Cresol (CAS 25053-96-7) Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


EU-Compliant Can and Coil Coatings Requiring <0.1% Free Formaldehyde

Coating formulators supplying the European metal packaging market must comply with CLP regulations that prohibit the marketing of resins containing ≥0.1 wt% free formaldehyde [1]. The o-cresol–furfural–formaldehyde resole resin documented by Chmielarz et al. achieves free formaldehyde <0.1 wt%, free o-cresol <1 wt%, and free furfural <0.1 wt% without post-synthesis stripping, directly satisfying this regulatory filter [1]. When etherified with n-butanol or 2-ethylhexanol, the resin yields lower-viscosity, high-solids coatings that exhibit better solubility and less post-cure brittleness than phenol–formaldehyde alternatives, while delivering good adhesion to metal substrates and a favorable flexibility–hardness balance [1]. Commercial products such as ALNOVOL® PN 650/60B independently confirm industrial availability of o-cresol/formaldehyde novolak resins with <0.1% free formaldehyde . Procurement teams should specify free formaldehyde <0.1 wt% as a pass/fail acceptance criterion and request certificate of analysis per ISO 9397.

High-Char, Fire-Resistant Laminates and Ablative Composites Leveraging Superior Char Stability Above 500°C

Costa et al. (1997) established that cresol–formaldehyde novolac resins exhibit superior char residue stability above 500°C in inert atmospheres compared to phenol–formaldehyde resins at equivalent cross-link density [1]. This thermal crossover behavior makes formaldehyde cresol resins the preferred choice for ablative thermal protection systems, fire-resistant laminated composites (e.g., aircraft interior panels, naval bulkheads), and carbon aerogel precursors where char integrity at elevated temperature is the primary performance metric [1]. When combined with phosphorus-containing curing agents, o-cresol novolac epoxy systems further achieve LOI values of 26–32.5 and Tgs of 159–177°C . Formulators should select o-cresol novolac grades with controlled molecular weight (~2000 g/mol) and cross-link densities optimized for maximum char retention rather than low-temperature stability.

Electronic Encapsulation and PCB Solder-Resist Inks Requiring Halogen-Free Flame Retardancy and High Tg for Lead-Free Soldering

The shift to lead-free solder processes (reflow temperatures reaching 260°C) demands encapsulation materials with Tg exceeding 160°C. o-Cresol formaldehyde novolac epoxy (CNE) cured with phosphorus-containing aralkyl novolac hardeners delivers Tg 159–186°C, thermal decomposition stability >320°C, and halogen-free LOI values of 28–33.5 [1]. These properties are unattainable with standard phenol–formaldehyde novolac epoxy at equivalent formulation cost and processing complexity. The intermediate dipole-moment characteristics of o-cresol–formaldehyde resins (between phenol–formaldehyde at 1.40 and p-cresol–formaldehyde at 2.47) provide a further tunable parameter for dielectric constant optimization in high-frequency PCB applications [2]. Procurement specifications should include Tg ≥ 160°C (DSC or TMA), LOI ≥ 28 (ASTM D2863), and phosphorus content ≥ 2.0 wt% for UL94 V-0 certification.

Thick-Section Composite Fabrication Where Extended Melt-Processing Window Determines Manufacturing Yield

In filament winding, resin transfer molding (RTM), and prepreg lamination of thick-section phenolic composites, the reaction rate between the novolac resin and epoxy curing agent directly governs the usable processing time before viscosity build-up prevents void-free consolidation. Rheological data confirm that cresol novolac/epoxy mixtures provide an increased processing window relative to phenol novolac/epoxy mixtures, attributed to the steric retardation of the phenol–epoxy reaction by the ortho-methyl substituent on the cresol ring [1]. Networks formulated with 60–70 wt% cresol novolac (2000 g/mol) simultaneously achieve improved fracture toughness, low water uptake, and good flame retardance without sacrificing Tg [1]. Composite manufacturers should select o-cresol novolac resins with molecular weight controlled via 2,6-dimethylphenol endcapping and specify the processing window (time to double viscosity at 140°C) as a critical-to-quality parameter.

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